![molecular formula C56H104O6 B1241028 1-heptadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol](/img/structure/B1241028.png)
1-heptadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol
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Overview
Description
1-heptadecanoyl-2,3-dioleoyl-sn-glycerol is a triacyl-sn-glycerol in which the 1-acyl group is heptadecanoyl while the 2- and 3-acyl groups are oleoyl. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 53:2.
Scientific Research Applications
Synthesis and Structural Studies
Chemical Synthesis : Takato et al. (2019) described the chemical synthesis of bacterial diglucosyl diacylglycerols, including a variant similar to 1-heptadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol. This study highlights the stereoselective construction of glycosidic linkages, emphasizing the synthesis's complexity and precision (Takato et al., 2019).
Structural Characterization : Helmholdt et al. (2002) conducted a study on the crystal structures of mono-acid β-triacylglycerols, which is relevant for understanding the structural properties of compounds like this compound (Helmholdt et al., 2002).
Biological and Pharmacological Research
Ether Lipid Therapy : A study by Das et al. (1992) on dietary ether lipid incorporation into human and rodent tissues discussed the therapeutic potential of similar compounds in treating congenital deficiencies in tissue ether glycerolipids (Das et al., 1992).
Lipid Bilayer Studies : Research by Liu et al. (2013) on lipid bilayer fluidity and stability using various lipid structures, including those similar to this compound, provides insights into the interactions of such lipids with cell membranes (Liu et al., 2013).
Phospholipid Research : Yagüe et al. (1997) identified acyl phosphatidylglycerol in Corynebacterium amycolatum, providing a basis for the study of phospholipids related to this compound (Yagüe et al., 1997).
Membrane Interaction Studies : Huang et al. (2013) explored the interactions between small molecules and lipid membranes, which can provide a context for understanding how compounds like this compound interact with biological membranes (Huang et al., 2013).
properties
Molecular Formula |
C56H104O6 |
---|---|
Molecular Weight |
873.4 g/mol |
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C56H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-53(51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,53H,4-24,27,30-52H2,1-3H3/b28-25-,29-26-/t53-/m1/s1 |
InChI Key |
ANBFFIILUQJIQL-XFGXVVNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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